

2-azabicyclo[2.2.1]heptane-3-carboxylic acid

CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
Cat. No.:	B1253527

[Get Quote](#)

An In-depth Technical Guide to **2-azabicyclo[2.2.1]heptane-3-carboxylic acid**

Introduction

2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is a rigid, bicyclic proline analogue that has garnered significant interest in medicinal chemistry and organic synthesis. Its constrained conformational structure makes it a valuable building block for designing novel peptidomimetics, chiral ligands, and pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug development.

Chemical Identification and Properties

The CAS number for **2-azabicyclo[2.2.1]heptane-3-carboxylic acid** can vary depending on its stereochemistry and whether it is derivatized, for instance with a tert-butoxycarbonyl (Boc) protecting group, which is common in synthetic applications.

CAS Number Lookup

Compound Name	CAS Number
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (general structure)	88260-06-4 [1] [2]
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid	171754-02-2 [3]
(1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid	291775-59-2 [4] [5]
(1S,3R,4R)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid	291775-53-6 [6]
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, ethyl ester	214910-41-5 [7]

Physicochemical Properties

Quantitative data for the parent compound and its widely used N-Boc protected form are summarized below.

Property	2-Azabicyclo[2.2.1]heptane-3-carboxylic acid	(1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Molecular Formula	C ₇ H ₁₁ NO ₂ [2]	C ₁₂ H ₁₉ NO ₄ [4] [8]
Molecular Weight	141.17 g/mol [2]	241.28 g/mol [4] [8]
Appearance	-	White to tan solid [4]
Melting Point	-	147 - 152 °C [4]
Optical Rotation	-	[α] ²² /D = -170 ± 10° (c=1 in Chloroform) [4]
Purity	-	≥ 96.5% (HPLC) [4]
Topological Polar Surface Area	49.3 Å ² [2]	-
Hydrogen Bond Donor Count	2 [2]	-
Hydrogen Bond Acceptor Count	3 [2]	-

Experimental Protocols: Synthesis

The most common route for synthesizing the 2-azabicyclo[2.2.1]heptane core is via a hetero-Diels-Alder reaction. An improved, chromatography-free method for the multigram scale preparation of enantiopure (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has been reported.[\[9\]](#)

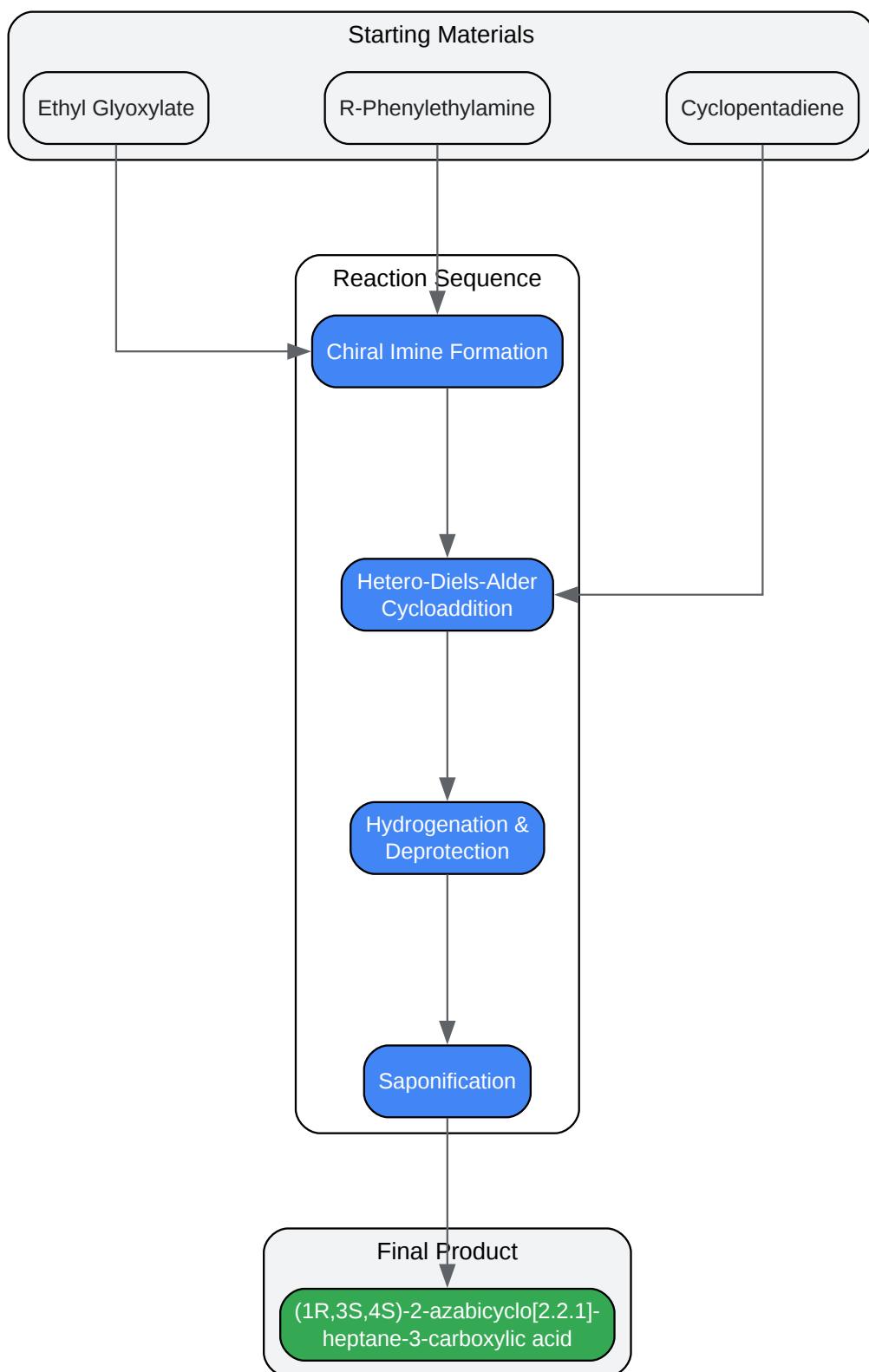
Improved Stereoselective Synthesis of (1R,3S,4S)-1[\[10\]](#)

Step 1: Imine Formation

- To a cooled (0°C) mixture of ethyl glyoxylate, molecular sieves (4 Å), and CH₂Cl₂ is slowly added (R)-phenylethylamine.
- The mixture is stirred for 1 hour at the same temperature.

Step 2: Hetero-Diels-Alder Cycloaddition

- The reaction mixture from Step 1 is cooled to -60°C.
- Trifluoroacetic acid (CF_3COOH) and $\text{BF}_3\cdot\text{Et}_2\text{O}$ are added, followed by freshly distilled cyclopentadiene.
- The reaction is stirred overnight at ambient temperature.

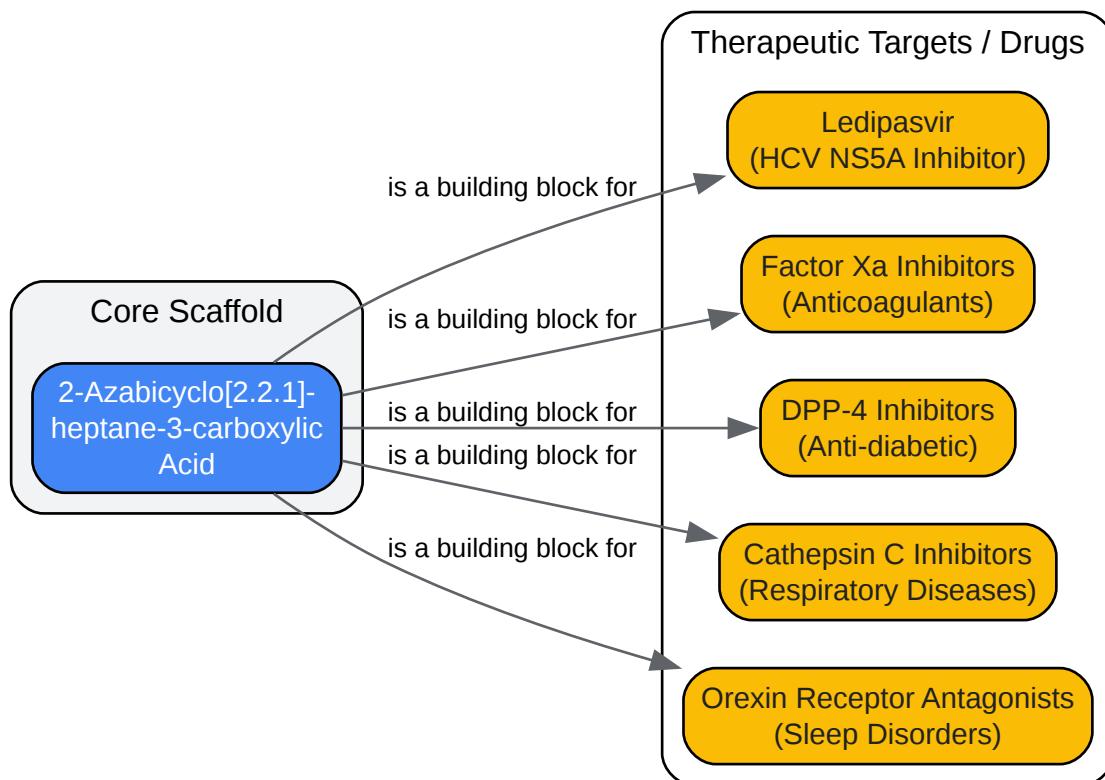

Step 3: Hydrogenation and Deprotection

- The crude product from the cycloaddition is hydrogenated in the presence of 5% Pd/C in absolute ethanol at 15 bar H_2 pressure.
- This step achieves hydrogenation of the double bond and concomitant removal of the benzyl and phenylethyl groups via hydrogenolysis.
- After filtration through Celite, the solvent is evaporated to yield the hydrochloride salt of the ethyl ester.

Step 4: Saponification

- The ester is saponified using a base such as LiOH to yield the final carboxylic acid product.

This protocol is advantageous as it avoids tedious flash chromatography, making it suitable for large-scale preparation.^[9]

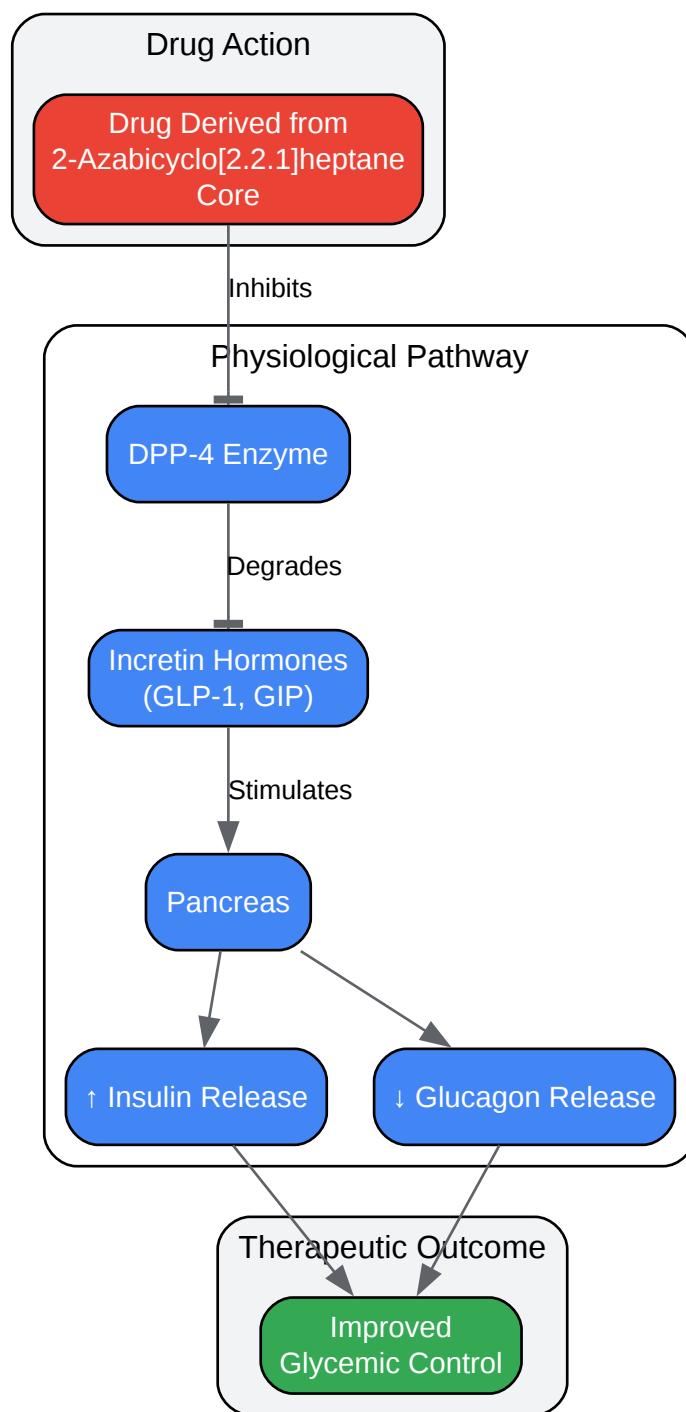

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-azabicyclo[2.2.1]heptane-3-carboxylic acid**.

Applications in Drug Development

The rigid structure of this amino acid analogue makes it a crucial scaffold for developing highly specific and potent therapeutic agents.

- **Antiviral Agents:** The N-Boc protected version is a key building block in the synthesis of Ledipasvir, a potent NS5A inhibitor used for treating Hepatitis C Virus (HCV) infection.[10] A related compound, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam), is a precursor to antiviral drugs like Carbovir and Abacavir.[11]
- **Anticoagulants:** It is used to prepare direct inhibitors of Factor Xa, which are promising candidates for developing effective and safe anticoagulants.[10]
- **DPP-4 Inhibitors for Diabetes:** The scaffold has been utilized in the design and synthesis of Neogliptin, a novel inhibitor of Dipeptidyl Peptidase-4 (DPP-4) for the management of type 2 diabetes.[12]
- **Cathepsin C Inhibitors:** Derivatives have been developed as inhibitors of Cathepsin C (also known as Dipeptidyl Peptidase I), which are being investigated for the treatment of respiratory diseases like asthma and COPD.[13]
- **Orexin Receptor Antagonists:** The core structure is present in compounds designed as antagonists of orexin receptors, which have potential applications in treating sleep disorders, eating disorders, and cognitive dysfunctions.[14]
- **Neuroscience Research:** Its unique structural properties make it a candidate for studying receptor interactions, contributing to advancements in neuropharmacology.[4]



[Click to download full resolution via product page](#)

Caption: Role as a scaffold for various therapeutic agents.

Mechanism of Action: DPP-4 Inhibition Example

In the context of diabetes treatment, derivatives of **2-azabicyclo[2.2.1]heptane-3-carboxylic acid** are designed to inhibit the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones like GLP-1 and GIP. Elevated levels of active incretins lead to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately resulting in improved glycemic control.

[Click to download full resolution via product page](#)

Caption: Mechanism of DPP-4 inhibition for diabetes treatment.

Conclusion

2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is a synthetically accessible and highly versatile chiral building block. Its rigid bicyclic structure provides a unique conformational constraint that is highly sought after in modern drug design. The successful incorporation of this scaffold into a wide range of therapeutic agents, from antiviral and anticoagulant drugs to treatments for metabolic and respiratory diseases, underscores its importance to researchers, scientists, and professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 88260-06-4|2-Azabicyclo[2.2.1]heptane-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Page loading... [guidechem.com]
- 3. aksci.com [aksci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Novachemistry-product-info [novachemistry.com]
- 6. chemscene.com [chemscene.com]
- 7. Page loading... [guidechem.com]
- 8. scbt.com [scbt.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. (3S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | 291775-59-2 [chemicalbook.com]
- 11. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) [mdpi.com]
- 13. WO2014140075A1 - Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides inhibitors of cathepsin c - Google Patents [patents.google.com]

- 14. WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1253527#2-azabicyclo-2-2-1-heptane-3-carboxylic-acid-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com